N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-13-6-1-2-7-14(13)24-18)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXJKBMCSGJQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine . The thiophene group is then attached to the pyridine ring through a similar coupling reaction. Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that benzothiazole derivatives, including N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide, exhibit promising anticancer properties. A study highlighted the cytotoxic effects of related compounds against malignant melanoma cell lines, demonstrating their potential to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and cell cycle arrest .
1.2 Antibacterial Properties
Benzothiazole compounds are recognized for their antibacterial activities. The five-membered heterocycles, such as those found in this compound, play a crucial role in the design of new antibacterial agents. Their structural features contribute to their effectiveness against drug-resistant bacterial strains, making them valuable in the development of novel antibiotics .
1.3 Antidiabetic Effects
Recent studies have suggested that certain benzothiazole derivatives may possess antidiabetic properties by influencing glucose metabolism and insulin sensitivity. Although specific data on this compound is limited, the broader class of benzothiazoles demonstrates potential in managing diabetes-related complications .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of thiophene and pyridine derivatives make this compound suitable for applications in organic electronics. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and enhance device performance .
2.2 Photovoltaic Applications
The incorporation of benzothiazole derivatives into photovoltaic materials has shown promise in improving energy conversion efficiencies. Their ability to absorb light across a broad spectrum contributes to enhanced performance in solar cells, making them candidates for further research in renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to modulate signaling pathways can result in anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Benzo[d]thiazole Derivatives and Their Properties
Key Observations:
Substituent Impact on Yield: Malonate esters (e.g., dimethyl, diethyl) generally achieve higher yields (76–83%) compared to carboxamide derivatives (e.g., 3e, 33%) . This discrepancy may arise from steric hindrance in carboxamide coupling reactions.
Stereochemical Outcomes :
- Chiral malonate derivatives (e.g., 5dc, 5ec) exhibit high enantiomeric excess ([α]D > +100), attributed to asymmetric catalysis using Q-type catalysts .
- Methoxy-substituted derivatives (e.g., 5jc) show lower stereochemical purity (80%), suggesting electronic effects influence enantioselectivity .
Thermal Stability :
- Melting points correlate with substituent bulkiness. Dibenzyl derivatives (e.g., 5dr, 5dc) lack reported melting points, likely due to amorphous solid formation, while smaller esters (e.g., 5jc, 74–76°C) form crystalline solids .
Physicochemical Property Trends
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which incorporates a thiophene ring and a benzo[d]thiazole moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 338.38 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O3S |
| Molecular Weight | 338.38 g/mol |
| Purity | Typically ≥ 95% |
Research indicates that this compound may function as a kinase inhibitor , affecting critical signaling pathways involved in cell proliferation and survival. This inhibition can lead to significant alterations in downstream signaling cascades, influencing cellular responses such as growth inhibition and apoptosis .
Biological Activities
-
Antimicrobial Activity :
- The compound has demonstrated promising antibacterial properties, outperforming standard antibiotics like ampicillin and streptomycin against various bacterial strains. It selectively inhibits bacterial topoisomerases without affecting human isoforms, suggesting a favorable safety profile for therapeutic use .
-
Anticancer Potential :
- In vitro studies have shown that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxic effects against cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyridine components can enhance anticancer efficacy .
- Antimalarial Activity :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The findings revealed that the compound exhibited an IC50 value significantly lower than those of traditional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with the compound inducing apoptosis through caspase activation pathways .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
